5-Methyl-2-(trifluoromethoxy)benzenesulfonyl chloride
Overview
Description
5-Methyl-2-(trifluoromethoxy)benzenesulfonyl chloride is an organic compound with the molecular formula C8H6ClF3O3S and a molecular weight of 274.65 g/mol . This compound is characterized by the presence of a trifluoromethoxy group and a sulfonyl chloride group attached to a methyl-substituted benzene ring. It is commonly used in organic synthesis and various chemical reactions due to its unique reactivity.
Preparation Methods
The synthesis of 5-Methyl-2-(trifluoromethoxy)benzenesulfonyl chloride typically involves the reaction of 5-methyl-2-(trifluoromethoxy)benzenesulfonic acid with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:
5-Methyl-2-(trifluoromethoxy)benzenesulfonic acid+Thionyl chloride→5-Methyl-2-(trifluoromethoxy)benzenesulfonyl chloride+Sulfur dioxide+Hydrogen chloride
This method is commonly used in laboratory settings for the preparation of sulfonyl chlorides. Industrial production methods may involve similar reactions but on a larger scale with optimized conditions for higher yields and purity.
Chemical Reactions Analysis
5-Methyl-2-(trifluoromethoxy)benzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives. Common reagents include amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the methyl group can lead to the formation of carboxylic acids or aldehydes, depending on the reaction conditions and oxidizing agents used.
Scientific Research Applications
5-Methyl-2-(trifluoromethoxy)benzenesulfonyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Pharmaceutical Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential drug candidates.
Material Science: The compound is employed in the preparation of functionalized materials and polymers with specific properties.
Biological Studies: It is used in the modification of biomolecules for studying their functions and interactions.
Industrial Chemistry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(trifluoromethoxy)benzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives, depending on the nucleophile and reaction conditions. The trifluoromethoxy group enhances the compound’s stability and reactivity by influencing the electronic properties of the benzene ring.
Comparison with Similar Compounds
5-Methyl-2-(trifluoromethoxy)benzenesulfonyl chloride can be compared with other sulfonyl chlorides, such as:
2-(Trifluoromethyl)benzenesulfonyl chloride: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, leading to differences in reactivity and applications.
4-(Trifluoromethyl)benzenesulfonyl chloride: The position of the trifluoromethyl group on the benzene ring affects the compound’s chemical properties and reactivity.
2-(Trifluoromethoxy)benzenesulfonyl chloride: Similar to this compound but without the methyl group, leading to differences in steric and electronic effects.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various chemical and industrial applications.
Biological Activity
5-Methyl-2-(trifluoromethoxy)benzenesulfonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by the following features:
- Trifluoromethoxy Group : Enhances lipophilicity and electron-withdrawing properties.
- Sulfonyl Chloride Functional Group : Known for its reactivity in nucleophilic substitution reactions.
Biological Activity
The biological activity of this compound has been investigated in various contexts:
1. Anticancer Activity
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced potency against various cancer cell lines. For instance, a study highlighted the increased cytotoxicity of trifluoromethylated compounds compared to their non-fluorinated analogs, suggesting a potential role for this compound in cancer therapy .
2. Inhibition of Enzymatic Activity
The sulfonyl chloride moiety can interact with nucleophilic sites on proteins, leading to the modulation of enzymatic activity. For example, similar compounds have been shown to inhibit histone deacetylases (HDACs), which are crucial in cancer progression and other diseases .
3. Antimicrobial Properties
Preliminary studies suggest that sulfonyl chlorides can exhibit antimicrobial activity by disrupting bacterial cell walls or inhibiting key metabolic pathways. The trifluoromethoxy group may enhance this effect by increasing membrane permeability .
The mechanism of action for this compound likely involves:
- Covalent Binding : The sulfonyl chloride can form covalent bonds with nucleophilic amino acids in target proteins, altering their function.
- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis in cancer cells .
Case Studies
Several studies have evaluated the biological effects of related compounds:
Case Study 1: Anticancer Efficacy
A study compared the efficacy of various trifluoromethylated benzenesulfonamides against human cancer cell lines. The results indicated that those with a trifluoromethoxy group exhibited significantly lower IC50 values, suggesting higher potency .
Case Study 2: Enzyme Inhibition
Research on related sulfonamide derivatives demonstrated that modifications at the para position could enhance inhibition of specific enzymes involved in cancer metabolism. The introduction of the trifluoromethoxy group was associated with improved selectivity and potency .
Data Tables
Properties
IUPAC Name |
5-methyl-2-(trifluoromethoxy)benzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O3S/c1-5-2-3-6(15-8(10,11)12)7(4-5)16(9,13)14/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUBCESTEHWEEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(F)(F)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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